(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Fergachi et al. (2018) explored the corrosion inhibition properties of closely related benzimidazole derivatives on mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, suggesting potential applications of similar compounds in protecting metals from corrosion in industrial settings Fergachi et al., 2018.
Antioxidant Activity
Research by Reddy et al. (2015) on thiazole analogs possessing urea, thiourea, and selenourea functionalities highlighted potent antioxidant activities. These compounds were synthesized and screened for their ability to scavenge free radicals, indicating potential therapeutic or protective applications Reddy et al., 2015.
Synthetic Methodologies
Acheson and Wallis (1982) discussed the synthesis of thioureas and thioamides, demonstrating the versatility of these methods in creating a wide range of compounds, including those with sulfur-containing nucleophilic centers. This research provides valuable insights into synthetic strategies that could be applied to the synthesis of (2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Acheson & Wallis, 1982.
Antibacterial and Catalytic Activities
A study by Aslan et al. (2017) on Schiff base metal(II) complexes revealed significant antimicrobial and catalytic activities. This suggests potential applications of structurally related compounds in medicinal chemistry and as catalysts in chemical transformations Aslan et al., 2017.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-4-2-6-15(10-13)17(22)21-9-8-20-18(21)23-12-14-5-3-7-16(19)11-14/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZUWOUSWOJTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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